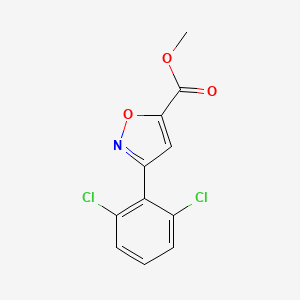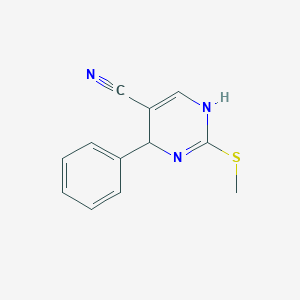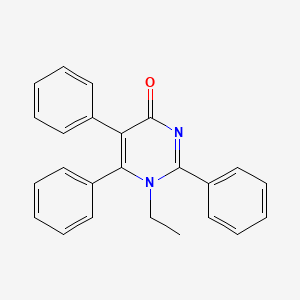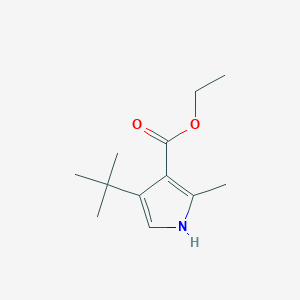
Ethyl 4-tert-butyl-2-methyl-1h-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound features an ethyl ester group at the 3-position, a tert-butyl group at the 4-position, and a methyl group at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Esterification: The carboxylate group can be introduced via esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl 4-(tert-butyl)-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 2-position, affecting its electronic properties.
Methyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its reactivity and solubility.
Uniqueness: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties. The tert-butyl group provides steric bulk, affecting the compound’s reactivity and interactions with other molecules. The ethyl ester group influences its solubility and reactivity in esterification and hydrolysis reactions.
Propiedades
Número CAS |
5469-46-5 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-15-11(14)10-8(2)13-7-9(10)12(3,4)5/h7,13H,6H2,1-5H3 |
Clave InChI |
MOVQLMIATIHTJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C1C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


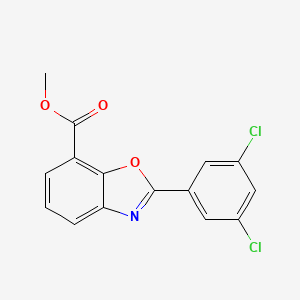
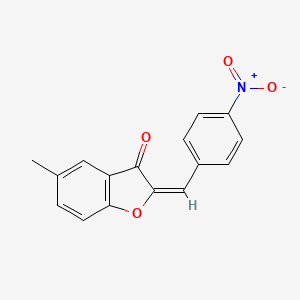
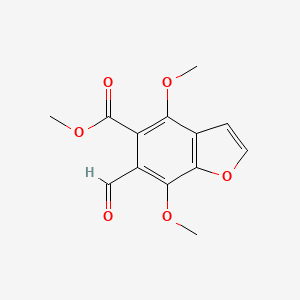

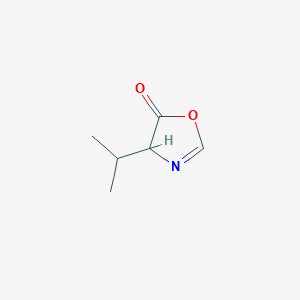

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
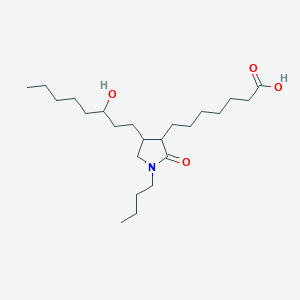
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
